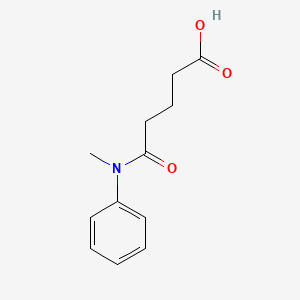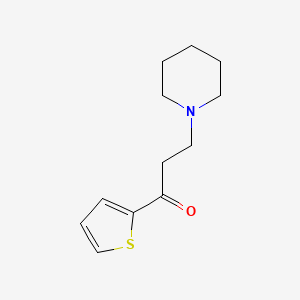
5-(Methyl(phenyl)amino)-5-oxopentanoic acid
Descripción general
Descripción
5-(Methyl(phenyl)amino)-5-oxopentanoic acid, also known as MPAO, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-(Methyl(phenyl)amino)-5-oxopentanoic acid has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an inhibitor of enzymes involved in cancer and Alzheimer's disease. 5-(Methyl(phenyl)amino)-5-oxopentanoic acid has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
5-(Methyl(phenyl)amino)-5-oxopentanoic acid is believed to act as an inhibitor of enzymes by binding to the active site and preventing the enzyme from carrying out its normal function. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-(Methyl(phenyl)amino)-5-oxopentanoic acid can have both biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. 5-(Methyl(phenyl)amino)-5-oxopentanoic acid has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. Additionally, 5-(Methyl(phenyl)amino)-5-oxopentanoic acid has been found to have analgesic effects, which can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Methyl(phenyl)amino)-5-oxopentanoic acid in lab experiments is its relative ease of synthesis. However, one limitation is that it can be difficult to obtain in large quantities. Additionally, 5-(Methyl(phenyl)amino)-5-oxopentanoic acid can be unstable in certain conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for the study of 5-(Methyl(phenyl)amino)-5-oxopentanoic acid. One area of research is the development of 5-(Methyl(phenyl)amino)-5-oxopentanoic acid-based inhibitors for enzymes involved in cancer and Alzheimer's disease. Another area of research is the development of 5-(Methyl(phenyl)amino)-5-oxopentanoic acid-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(Methyl(phenyl)amino)-5-oxopentanoic acid.
Propiedades
IUPAC Name |
5-(N-methylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVNCIIEPIFEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573190 | |
| Record name | 5-[Methyl(phenyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methyl(phenyl)amino)-5-oxopentanoic acid | |
CAS RN |
61797-99-7 | |
| Record name | 5-[Methyl(phenyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one](/img/structure/B3060590.png)


![Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3060594.png)